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Compound of Interest

5-Methoxy-1-methyl-1H-
Compound Name:
benzo[d]imidazole

Cat. No.: B084183

This technical guide provides a comprehensive overview of 1-methyl-5-methoxybenzimidazole,
a heterocyclic compound of significant interest to researchers and professionals in drug
development and medicinal chemistry. This document delves into its chemical identity,
synthesis, characterization, and known biological activities within the broader context of
benzimidazole derivatives.

Chemical Identity and Nomenclature

1-methyl-5-methoxybenzimidazole is a substituted benzimidazole with the chemical formula
CoH10N20. The unequivocal identification of this compound is crucial for researchers. Below is
a comprehensive list of its identifiers and alternative names.

Identifier Value

IUPAC Name 1-methyl-5-methoxy-1H-benzimidazole
CAS Number 10394-39-5[1]

Molecular Formula CoH10N20

Molecular Weight 162.19 g/mol

This compound is also known by a variety of synonyms in literature and chemical databases:
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e 5-METHOXY-1-METHYLBENZIMIDAZOLE
e 5-methoxy-1-methyl-1H-benzoimidazole

e 1H-Benzimidazole, 5-methoxy-1-methyl-

o 5-Methoxy-1-methyl-1H-benzimidazol

e 1-Methyl-5-methoxy-benzimidazol

5-methoxy-1-methyl-1H-benzo[d]imidazole

Synthesis of 1-methyl-5-methoxybenzimidazole

The synthesis of 1-methyl-5-methoxybenzimidazole typically proceeds through the N-
methylation of the parent 5-methoxybenzimidazole. This transformation is a common strategy
in medicinal chemistry to modulate the physicochemical and pharmacological properties of the
benzimidazole scaffold.

Rationale for N-Methylation

The introduction of a methyl group at the N1 position of the benzimidazole ring serves several
key purposes in drug design and development:

e Modulation of Lipophilicity: The methyl group increases the lipophilicity of the molecule,
which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

e Receptor Interaction: The presence and position of the methyl group can alter the molecule's
binding affinity and selectivity for its biological target.

e Metabolic Stability: N-methylation can block a potential site of metabolism, thereby
increasing the compound's in vivo half-life.

» Tautomerism Prevention: In unsubstituted benzimidazoles, tautomerism can lead to a
mixture of regioisomers upon substitution. N-methylation locks the molecule in a single
tautomeric form, simplifying its chemical behavior and pharmacological interactions.
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Experimental Protocol: N-methylation of 5-
methoxybenzimidazole

This protocol outlines a general and robust method for the synthesis of 1-methyl-5-

methoxybenzimidazole from 5-methoxybenzimidazole using methyl iodide.

Materials:

5-methoxybenzimidazole

Methyl iodide (Mel)

Potassium carbonate (K2COs), anhydrous

Acetone or Dimethylformamide (DMF), anhydrous

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO3s) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)
Silica gel for column chromatography

Hexanes and Ethyl Acetate for chromatography

Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, add 5-methoxybenzimidazole (1.0 equivalent) and anhydrous potassium
carbonate (1.5 equivalents).

Solvent Addition: Add anhydrous acetone or DMF to the flask to create a suspension.

Addition of Methylating Agent: While stirring the suspension at room temperature, add methyl
iodide (1.1 equivalents) dropwise. Caution: Methyl iodide is toxic and a suspected
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carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume
hood.

Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be
monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the
starting material.

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to
remove the inorganic salts.

Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve
the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate
solution, followed by brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a
gradient of ethyl acetate in hexanes to afford 1-methyl-5-methoxybenzimidazole as a pure
compound.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 1-methyl-5-methoxybenzimidazole.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. The following data provides
the expected spectroscopic characteristics of 1-methyl-5-methoxybenzimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific, published spectrum for 1-methyl-5-methoxybenzimidazole is not readily
available, the expected chemical shifts can be predicted based on the analysis of closely
related benzimidazole derivatives.[2]

1H NMR (Predicted, 400 MHz, CDCls):
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Chemical Shift (6, ppm) Multiplicity Assighment
~78-7.6 S H2

~74-7.2 d H7

~7.1-6.9 d H4

~6.8-6.6 dd H6

~ 3.8 S OCHs

~ 3.7 S NCHs

13C NMR (Predicted, 100 MHz, CDCIs):

Chemical Shift (6, ppm) Assighment
~ 156 C5

~ 144 C2

~ 140 C7a

~ 135 C3a

~118 c7

~ 110 C4

~ 98 C6

~56 OCHs

~32 NCHs

Mass Spectrometry (MS)

The mass spectrum provides information about the mass-to-charge ratio of the molecule and

its fragments.

» Electron lonization (El): The mass spectrum of 1-methyl-5-methoxybenzimidazole shows a

molecular ion peak (M*) at m/z 162, corresponding to its molecular weight.
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Biological Activity and Potential Applications

The benzimidazole scaffold is a "privileged structure” in medicinal chemistry, with numerous
derivatives exhibiting a wide range of pharmacological activities.[3] These include antimicrobial,
antiviral, anthelmintic, anticancer, and anti-inflammatory properties.

While specific biological studies on 1-methyl-5-methoxybenzimidazole are limited in the public
domain, research on its close derivatives provides valuable insights into its potential
applications.

Antimicrobial and Antifungal Activity

Derivatives of 5-methoxy-2-mercaptobenzimidazole have demonstrated moderate to high
antibacterial activity against strains such as Escherichia coli and Enterobacter cloacae.[4]
Some derivatives also exhibit antifungal activity against Aspergillus niger.[4] The core structure
of 1-methyl-5-methoxybenzimidazole could serve as a valuable starting point for the
development of novel antimicrobial agents.

Anticancer and Cytotoxic Potential

Numerous benzimidazole derivatives have been investigated for their anticancer properties.
For instance, certain 5-methoxy-2-mercaptobenzimidazole derivatives have shown cytotoxic
effects against breast cancer cell lines.[5] Other studies have highlighted the antiproliferative
activity of N-methyl-substituted benzimidazoles against various cancer cell lines, including lung
carcinoma, colorectal carcinoma, and breast cancer.[6][7][8][92][10] The mechanism of action for
some of these derivatives involves the inhibition of key cellular targets like tubulin
polymerization or specific kinases.

Potential Mechanism of Action: Enzyme Inhibition

The benzimidazole core is known to interact with various enzymes. For example, some
benzimidazole derivatives act as inhibitors of lysine demethylases (KDMs), which are
implicated in cancer progression.[11] The proposed mechanism involves the chelation of the
active-site metal ion, leading to enzyme inactivation.

Another potential target is tyrosinase, an enzyme involved in melanin biosynthesis. 5-methoxy-
2-mercaptobenzimidazole has been identified as a potent tyrosinase inhibitor. This suggests
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that 1-methyl-5-methoxybenzimidazole and its derivatives could be explored for applications in
dermatology and cosmetology.

Enzyme
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(e.g., KDM, Tyrosinase)
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Caption: Potential mechanism of action via enzyme inhibition.

Conclusion and Future Directions

1-methyl-5-methoxybenzimidazole is a versatile heterocyclic compound with a foundation in the
well-established and biologically active benzimidazole family. While direct pharmacological data
on this specific molecule is emerging, the extensive research on its derivatives underscores its
potential as a valuable scaffold for the development of new therapeutic agents. Future research
should focus on the systematic evaluation of 1-methyl-5-methoxybenzimidazole's own
biological activity profile to unlock its full potential in medicinal chemistry and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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